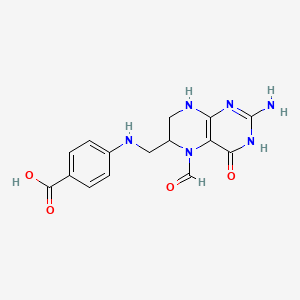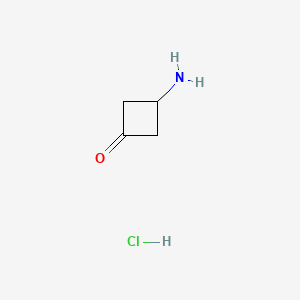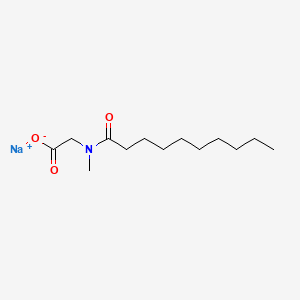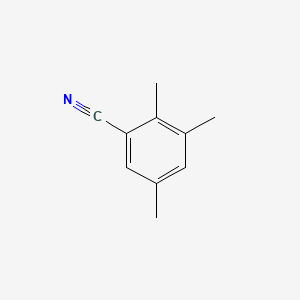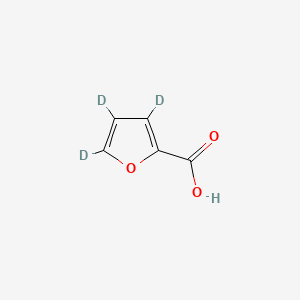
Furoic acid D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furoic acid D3, also known as 2-Furoic acid-d3, is the deuterium labeled 2-Furoic acid . It is an organic compound produced through furfural oxidation . It exhibits hypolipidemic effects, lowering both serum cholesterol and serum triglyceride levels in rats . It is a heterocyclic carboxylic acid that is widely used in food products as a preservative and flavoring agent .
Synthesis Analysis
The production of furoic acid starts from furfural through a base-assisted oxidation with hydrogen peroxide . A strategy to efficiently produce furoic acid and integrate this with the production of the intermediate alkyl furoate for surfactant production has been reported .Molecular Structure Analysis
The molecular formula of Furoic acid D3 is C5HD3O3 . The average mass is 115.102 Da and the monoisotopic mass is 115.034874 Da .Chemical Reactions Analysis
Furoic acid and its derivatives have been found to be reactive dienes in Diels–Alder couplings with maleimide dienophiles . The reactions benefit from a substantial rate-enhancement when water is used as a solvent, and from activation of the 2-furoic acids by conversion to the corresponding carboxylate salts .Physical And Chemical Properties Analysis
The physical and chemical properties of Furoic acid D3 include a molecular weight of 115.10 . It is slightly soluble in DMSO and Methanol . The melting point of 2-Furoic acid is around 132 °C .Applications De Recherche Scientifique
Scalable Carboxylation of Furoic Acid
A significant advancement involves the scalable carboxylation of 2-furoic acid to furan-2,5-dicarboxylic acid (FDCA), a promising renewable alternative to petroleum-derived chemicals used in polymer production. This process leverages carbonate-promoted C–H carboxylation, utilizing CO2 and avoiding late-stage oxidation, highlighting a sustainable approach to synthesizing valuable bio-based compounds from lignocellulosic biomass (Dick et al., 2017).
Biomass-Derived Chemical Conversion
Research has also focused on the catalytic oxidation of biomass-derived furfural to furoic acid and further to FDCA, emphasizing the potential of these processes in industries ranging from food and cosmetics to renewable polymers. Notably, the utilization of alkaline water as the oxidant in these reactions presents a promising avenue for producing renewable building blocks and fuels simultaneously (Kar et al., 2022).
Green Routes to FDCA
Another noteworthy approach is the direct carboxylation of 2-furoic acid with CO2, offering a sustainable and economical production method for FDCA. This process, catalyzed by Cs2CO3, emphasizes the importance of understanding reaction mechanisms and the selective formation of desired products, which is crucial for advancing bio-based chemical synthesis (Wang et al., 2021).
Conformational Insights into Furoic Acid Derivatives
Investigations into the conformational landscape of tetrahydro-2-furoic acid, a precursor in pharmaceutical syntheses, reveal complex conformational dynamics and potential for understanding the structural influences on reactivity and stability. Such insights are vital for designing efficient synthesis pathways and optimizing reaction conditions (Xie et al., 2018).
Safety And Hazards
Orientations Futures
The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity . This suggests that Furoic acid D3 and its derivatives have potential for future applications in the synthesis of new fuels and polymer precursors .
Propriétés
IUPAC Name |
3,4,5-trideuteriofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDYUVBFMFKNZ-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furoic acid D3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

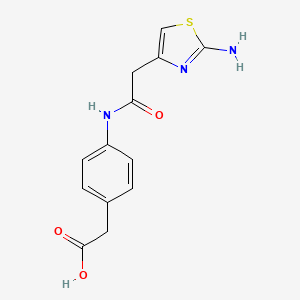


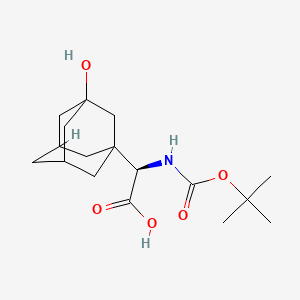
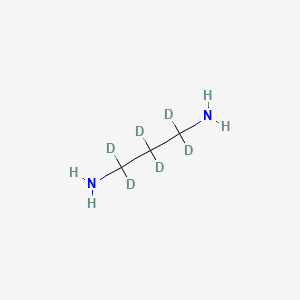
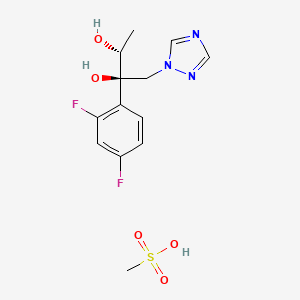
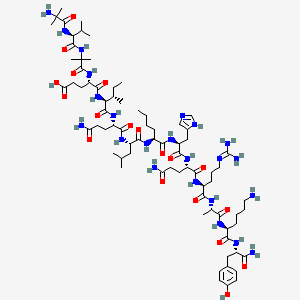
![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)
